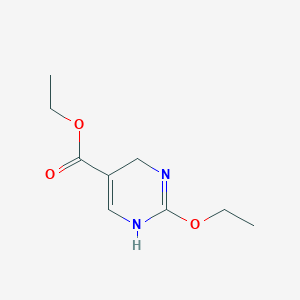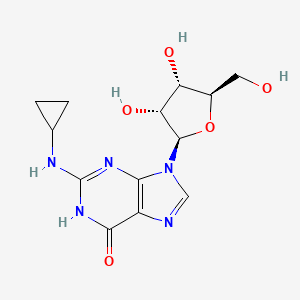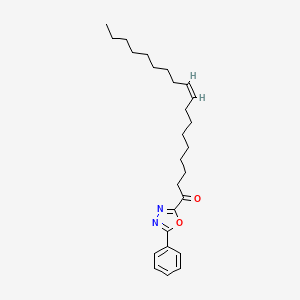![molecular formula C13H15NO4 B12919671 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one CAS No. 62869-54-9](/img/structure/B12919671.png)
1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is an organic compound characterized by a complex structure that includes a pyrrolidinone ring and a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.
Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-2-one: Similar structure but with a different position of the carbonyl group.
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-4-one: Another isomer with the carbonyl group at a different position.
Uniqueness: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62869-54-9 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2 |
InChIキー |
HZNJYERDGIERQD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



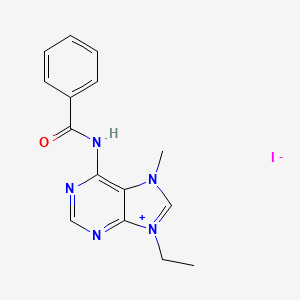
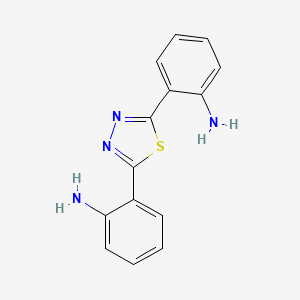
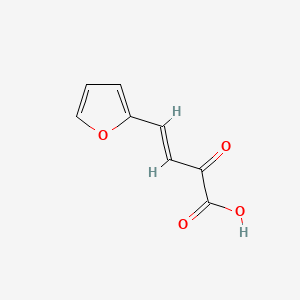
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
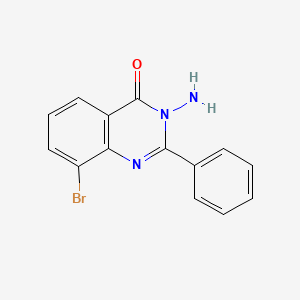

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
